Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate
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Overview
Description
Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate is a synthetic compound with the molecular formula C30H47F3O3 and a molecular weight of 512.69 g/mol This compound is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2,2,2-trifluoroethyl carbonate
Preparation Methods
The synthesis of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate typically involves the reaction of Cholest-5-en-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonate ester back to the original alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate involves its interaction with specific molecular targets and pathways. The trifluoroethyl carbonate group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can be compared with other similar compounds such as:
Cholesteryl chloroformate: Another cholesterol derivative with a chloroformate group instead of a trifluoroethyl carbonate group.
Cholesteryl acetate: A simpler ester derivative of cholesterol with an acetate group.
Cholesteryl benzoate: An ester derivative with a benzoate group.
The uniqueness of this compound lies in the presence of the trifluoroethyl carbonate group, which imparts distinct chemical and biological properties compared to other cholesterol derivatives .
Properties
CAS No. |
62654-06-2 |
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Molecular Formula |
C30H47F3O3 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C30H47F3O3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(36-27(34)35-18-30(31,32)33)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3 |
InChI Key |
KOVRJXLBYGVOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(F)(F)F)C)C |
Origin of Product |
United States |
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